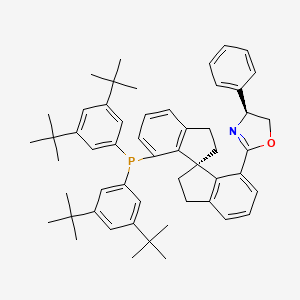
(Sa,S)-DTB-Ph-SIPHOX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Sa,S)-DTB-Ph-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals, where the control of stereochemistry is crucial.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Sa,S)-DTB-Ph-SIPHOX typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-BINOL and diphenylphosphine.
Formation of the Phosphine Oxide: The diphenylphosphine is oxidized to form the corresponding phosphine oxide.
Coupling Reaction: The phosphine oxide is then coupled with (S)-BINOL under specific reaction conditions to form the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Utilizing automated synthesis equipment to control reaction parameters precisely.
Purification: Employing advanced purification techniques such as chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Sa,S)-DTB-Ph-SIPHOX undergoes various types of reactions, including:
Oxidation: The ligand can participate in oxidation reactions where it facilitates the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms.
Substitution: The ligand can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and reaction conditions used
Applications De Recherche Scientifique
(Sa,S)-DTB-Ph-SIPHOX has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: The ligand is employed in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It plays a crucial role in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.
Industry: The compound is used in the manufacture of fine chemicals and agrochemicals, where stereochemistry is important.
Mécanisme D'action
The mechanism by which (Sa,S)-DTB-Ph-SIPHOX exerts its effects involves:
Coordination to Metal Centers: The ligand coordinates to metal centers in catalytic complexes, forming a chiral environment.
Activation of Substrates: It activates substrates by facilitating their interaction with the metal center, leading to the desired chemical transformation.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the type of reaction and the substrates involved. The ligand’s chiral environment ensures high enantioselectivity in the products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,R)-Me-DuPhos: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity.
®-BINAP: A widely used chiral ligand in various catalytic reactions.
(S)-Tol-BINAP: Similar to ®-BINAP but with different substituents, offering different selectivity and reactivity.
Uniqueness of (Sa,S)-DTB-Ph-SIPHOX
This compound stands out due to its:
High Enantioselectivity: It provides excellent control over the stereochemistry of the products.
Versatility: The ligand is effective in a wide range of catalytic reactions.
Efficiency: It often requires lower catalyst loadings compared to other chiral ligands, making it cost-effective.
Propriétés
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAICRIWADNJH-JWRVDXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
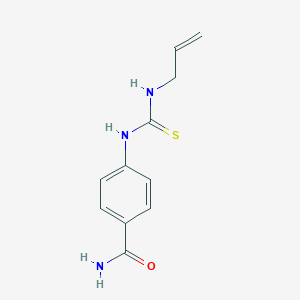

![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)

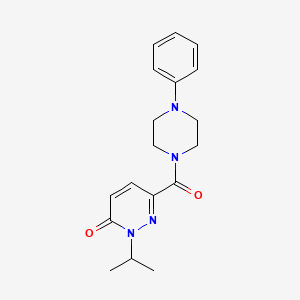

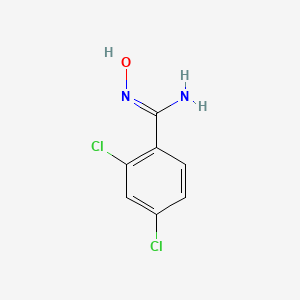
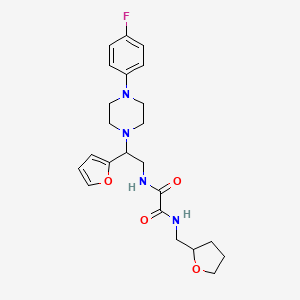
![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)
![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)

